molecular formula C13H18Cl2N2O B4571421 N-(tert-butyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea

N-(tert-butyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea

Cat. No.: B4571421
M. Wt: 289.20 g/mol
InChI Key: FUOPTHVTOBAUMB-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a tert-butyl group and a 2,4-dichlorophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea typically involves the reaction of tert-butyl isocyanate with 1-(2,4-dichlorophenyl)ethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(tert-butyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(tert-butyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or 2,4-dichlorophenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds.

Scientific Research Applications

N-(tert-butyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(tert-butyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea can be compared with other similar compounds, such as:

    N-(tert-butyl)-N’-[1-(2,4-dichlorophenyl)ethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    N-(tert-butyl)-N’-[1-(2,4-dichlorophenyl)ethyl]carbamate: Similar structure but with a carbamate group instead of the urea moiety.

Uniqueness: The presence of both the tert-butyl and 2,4-dichlorophenyl groups in N-(tert-butyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea imparts unique chemical and biological properties, making it distinct from other related compounds.

Properties

IUPAC Name

1-tert-butyl-3-[1-(2,4-dichlorophenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c1-8(16-12(18)17-13(2,3)4)10-6-5-9(14)7-11(10)15/h5-8H,1-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOPTHVTOBAUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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